Succinylacetone pyrrole

Description

Overview of Succinylacetone Pyrrole's Research Significance within Biochemistry and Metabolic Regulation

Succinylacetone pyrrole (B145914) and related adducts are compounds of significant interest in biochemistry, primarily due to their association with the inherited metabolic disorder, tyrosinemia type I. The research significance of these molecules is rooted in the compound from which they are derived: succinylacetone (4,6-dioxoheptanoic acid). Succinylacetone accumulates in individuals with tyrosinemia type I, a condition caused by a deficiency of the enzyme fumarylacetoacetate hydrolase. wikipedia.org The presence of succinylacetone is pathognomonic for this disease, making it a crucial biomarker for diagnosis and monitoring. researchgate.net

The biochemical importance of succinylacetone stems from its potent inhibitory effect on the heme biosynthetic pathway. Specifically, it acts as a powerful competitive inhibitor of δ-aminolevulinic acid (ALA) dehydratase. nih.gov This inhibition leads to a buildup of ALA and is responsible for the porphyria-like neurological symptoms observed in some patients with tyrosinemia. nih.gov

Succinylacetone itself is a 1,4-dicarbonyl compound, which makes it chemically reactive. It can react non-enzymatically with amino acids and proteins under physiological conditions to form adducts, likely through Schiff base formation. nih.gov This reaction can lead to the formation of pyrrole-type structures. The study of these "succinylacetone pyrroles" or adducts is significant for several reasons:

Biomarker Development: The detection of succinylacetone and its derivatives is the cornerstone of newborn screening for tyrosinemia type I, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common analytical method. researchgate.netnih.gov

Understanding Pathophysiology: The formation of these pyrrolic adducts with various amino acids (such as lysine (B10760008), glycine (B1666218), and methionine) and the essential antioxidant glutathione (B108866) suggests a potential mechanism for some of the pathological findings in tyrosinemia, including aminoaciduria and liver damage. nih.gov

Metabolic Sequestration: The formation of these adducts represents a metabolic fate for the toxic succinylacetone, though the biological activity of the resulting pyrroles themselves is an area of ongoing inquiry.

Historical Context of Scientific Inquiry into Succinylacetone and Related Pyrrolic Compounds

The scientific investigation into succinylacetone is intrinsically linked to the study of hereditary tyrosinemia. In the late 1970s, researchers identified succinylacetone as the abnormal metabolite responsible for the profound inhibition of ALA dehydratase activity observed in patients with this disorder. nih.gov This discovery elucidated the cause of the porphyric crises in these patients and established succinylacetone as a key diagnostic marker. nih.gov Studies from this era quantified its presence in the urine and serum of patients and demonstrated its potent inhibitory effect on purified ALA dehydratase from various sources. nih.govnih.gov

Parallel to these clinical biochemistry discoveries, the chemical synthesis of pyrroles has a long history. Several classic organic reactions provide a chemical basis for understanding how succinylacetone could form a pyrrole ring in a biological system.

Paal-Knorr Pyrrole Synthesis: This method, developed in the late 19th century, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. pharmaguideline.com Succinylacetone is a 1,4-dicarbonyl compound, and this reaction provides a direct chemical analogy for its potential reaction with the primary amine groups found in amino acids to form a pyrrole derivative.

Knorr Pyrrole Synthesis: Also developed by Ludwig Knorr, this synthesis involves the reaction of an α-amino-ketone with a compound having an activated methylene (B1212753) group. wikipedia.org While not a direct analogy for succinylacetone's reactivity, it established fundamental principles for the formation of substituted pyrrole rings from carbonyl and amine precursors. wikipedia.org

By the mid-1980s, research had converged to show that succinylacetone does indeed react with amino acids non-enzymatically under physiological conditions to form stable adducts, which were hypothesized to involve Schiff base formation and could lead to pyrrolic structures. nih.gov This provided a direct link between the accumulated metabolite (succinylacetone) and the chemical principles of pyrrole formation.

Current Research Paradigms and Unanswered Questions Pertaining to this compound

Current research into succinylacetone and its derivatives is heavily focused on improving analytical methods for early detection and precise monitoring of tyrosinemia type I. The development of sensitive and high-throughput assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a major paradigm. nih.gov These methods allow for the accurate quantification of succinylacetone from dried blood spots, facilitating effective newborn screening programs that have dramatically improved patient outcomes. researchgate.net Some modern methods involve the derivatization of succinylacetone to enhance its detection by mass spectrometry. google.com

Despite these advances, several unanswered questions remain regarding succinylacetone pyrroles and related adducts:

Precise In Vivo Structures: While it is known that succinylacetone forms adducts with amino acids, the exact and complete chemical structures of all the resulting pyrrolic compounds formed in vivo have not been fully elucidated. nih.gov

Biological Activity of Adducts: Do the succinylacetone-amino acid pyrroles have their own distinct biological or toxicological activities, or are they merely inert end-products of detoxification? Their formation consumes succinylacetone but also depletes amino acids and glutathione, and the full downstream consequences of this are not completely understood. nih.gov

Contribution to Pathophysiology: What is the full extent of the contribution of these pyrrole adducts to the complex pathophysiology of tyrosinemia type I, including liver failure, renal tubular dysfunction, and the development of hepatocellular carcinoma? The sequestration of key amino acids and proteins via pyrrole formation may play a role that is not yet fully appreciated. nih.gov

Metabolic Fate: How are these this compound adducts further metabolized and cleared from the body? Understanding their complete metabolic pathway could provide further insights into the disease process.

Future research will likely focus on advanced metabolomics to identify and quantify the full spectrum of these adducts in patients, followed by in vitro and in vivo studies to determine their specific biological functions and contributions to disease pathology.

Data Tables

Table 1: Properties of Key Compounds

| Compound Name | IUPAC Name | Chemical Formula | Molar Mass | Key Significance |

|---|---|---|---|---|

| Succinylacetone | 4,6-Dioxoheptanoic acid | C₇H₁₀O₄ | 158.15 g/mol | Pathognomonic biomarker for tyrosinemia type I; inhibitor of ALA dehydratase. wikipedia.orgnih.gov |

| δ-Aminolevulinic acid (ALA) | 5-Amino-4-oxopentanoic acid | C₅H₉NO₃ | 131.13 g/mol | Precursor in the heme biosynthesis pathway; accumulates when ALA dehydratase is inhibited. wikipedia.org |

Table 2: Relevant Pyrrole Synthesis Reactions

| Synthesis Name | Reactants | Product | Relevance to this compound |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Ammonia or Primary Amine | Substituted Pyrrole | Provides a direct chemical mechanism for the reaction of succinylacetone (a 1,4-dicarbonyl) with amino acids (primary amines) to form a pyrrole ring. pharmaguideline.com |

| Knorr Synthesis | α-Amino-ketone + Activated Methylene Compound | Substituted Pyrrole | A foundational method in pyrrole chemistry, demonstrating the formation of the pyrrole ring from carbonyl and amine precursors. wikipedia.org |

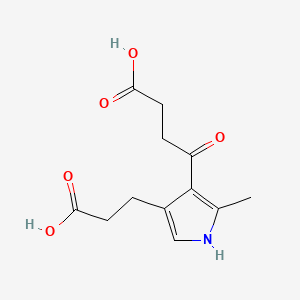

Structure

2D Structure

3D Structure

Properties

CAS No. |

80037-86-1 |

|---|---|

Molecular Formula |

C12H15NO5 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-[4-(2-carboxyethyl)-2-methyl-1H-pyrrol-3-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C12H15NO5/c1-7-12(9(14)3-5-11(17)18)8(6-13-7)2-4-10(15)16/h6,13H,2-5H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

NRCLTECUGCYICQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CN1)CCC(=O)O)C(=O)CCC(=O)O |

Canonical SMILES |

CC1=C(C(=CN1)CCC(=O)O)C(=O)CCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

80037-86-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Succinylacetone pyrrole; SA-Pyrrole; |

Origin of Product |

United States |

Formation Pathways and Metabolic Interrelationships of Succinylacetone and Associated Pyrroles

Biochemical Routes to Succinylacetone Generation

Tyrosine Catabolism and the Role of Fumarylacetoacetate Hydrolase Deficiency

The principal pathway for succinylacetone production is linked to the metabolic disorder hereditary tyrosinemia type I (HT1). pnas.orgdynamed.comresearchgate.netorpha.net This autosomal recessive condition is characterized by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH). pnas.orgresearchgate.netorpha.net FAH is the final enzyme in the tyrosine catabolic pathway, responsible for cleaving fumarylacetoacetate into fumarate (B1241708) and acetoacetate. dynamed.com

In individuals with FAH deficiency, the normal breakdown of tyrosine is blocked, leading to the accumulation of upstream metabolites, namely fumarylacetoacetate and maleylacetoacetate. pnas.orgdynamed.com These accumulated compounds are then diverted into an alternative metabolic route where they are converted to succinylacetoacetate and subsequently to succinylacetone. dynamed.comupmc.edu The presence of succinylacetone is a pathognomonic marker for HT1 and can be detected in the urine and blood of affected individuals. orpha.netwikipedia.org

The accumulation of these toxic metabolites, particularly fumarylacetoacetate and succinylacetone, is responsible for the severe liver and kidney damage observed in HT1. pnas.orgorpha.net

Alternative Metabolic Origins (e.g., Glycine (B1666218) Oxidation)

While tyrosine catabolism is the primary source of succinylacetone in a pathological context, there is evidence suggesting its formation from other metabolic precursors. Notably, succinylacetone can be formed through the oxidation of the amino acid glycine. wikipedia.orghmdb.canih.gov This process also positions succinylacetone as a precursor to methylglyoxal, a reactive dicarbonyl species. wikipedia.orghmdb.ca The oxidation of amino acids like glycine and threonine can generate various reactive carbonyl species, including succinylacetone. researchgate.net

Mechanisms of Pyrrole (B145914) Formation from Succinylacetone

The chemical structure of succinylacetone, a γ-diketone, makes it highly reactive towards primary amines, leading to the formation of pyrrole-containing structures. nih.govuctm.edu This reactivity is central to some of the pathological consequences of its accumulation.

Knorr-Type Condensation Reactions with 5-Aminolevulinic Acid (ALA) to Form Porphobilinogen (B132115) and Analogs

A critical reaction of succinylacetone in biological systems is its condensation with 5-aminolevulinic acid (ALA), a key intermediate in the heme biosynthesis pathway. plos.orgnih.govoup.com This reaction is a Knorr-type condensation, a classic organic reaction for synthesizing substituted pyrroles from an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group. embl-heidelberg.dewikipedia.org In this case, the amine group of ALA reacts with one of the ketone groups of succinylacetone.

The product of this condensation is a pyrrole analog of porphobilinogen (PBG), the natural substrate for the next enzyme in the heme synthesis pathway. oup.com The formation of this "succinylacetone pyrrole" is significant because both succinylacetone and the resulting pyrrole are potent inhibitors of the enzyme porphobilinogen synthase (also known as ALA dehydratase). wikipedia.orgnih.govnih.gov This inhibition blocks the normal condensation of two ALA molecules to form PBG, leading to an accumulation of ALA and a subsequent disruption of heme synthesis, which contributes to the porphyria-like symptoms seen in HT1 patients. wikipedia.orgnih.gov

Consideration of Pyrrole Adduct Formation from Reactive Carbonyl Species

Beyond its reaction with ALA, the reactive carbonyl groups of succinylacetone can form adducts with other nucleophilic molecules in the body, including amino acids and proteins. nih.govpnas.org This occurs through the formation of a Schiff base between a carbonyl group of succinylacetone and a primary amine group of an amino acid or a lysine (B10760008) residue in a protein. nih.govpnas.org

These reactions lead to the formation of various pyrrole adducts. nih.gov For instance, studies have shown that succinylacetone reacts non-enzymatically with amino acids such as lysine, glycine, methionine, and phenylalanine to form stable adducts at physiological pH and temperature. nih.gov The formation of these adducts with proteins can alter their structure and function. pnas.org The accumulation of such pyrrole adducts on proteins is thought to contribute to the cellular toxicity and long-term complications associated with HT1. nih.gov

Distinction and Interconversion of Succinylacetone and this compound in Biological Systems

Succinylacetone and this compound are chemically distinct entities with a clear metabolic relationship in biological systems. Succinylacetone is the precursor, a diketone that arises from amino acid metabolism. wikipedia.orghmdb.ca this compound, on the other hand, is a product of a subsequent reaction between succinylacetone and an amine-containing molecule, most notably 5-aminolevulinic acid (ALA). oup.comnih.gov

The formation of this compound from succinylacetone and ALA is a condensation reaction. oup.com While the formation of some Schiff base adducts between succinylacetone and amino acids can be unstable under certain pH conditions, the pyrrole ring itself is a stable aromatic structure. nih.govuctm.edu The available scientific literature focuses on the formation of this compound and its inhibitory effects on enzymes like porphobilinogen synthase. nih.govnih.gov There is no significant evidence to suggest a ready enzymatic or spontaneous interconversion of the stable succinylacetone-ALA pyrrole back to succinylacetone within biological systems. The metabolic relationship appears to be a unidirectional conversion from the toxic precursor, succinylacetone, to a highly inhibitory pyrrole derivative.

The primary distinction between the two in a biological context lies in their targets and mechanisms of toxicity. Succinylacetone itself is a toxic metabolite that can, among other things, inhibit enzymes and form adducts with various molecules. pnas.orgnih.gov The formation of this compound represents a specific and highly potent mechanism of toxicity, directly impacting the vital heme synthesis pathway through the potent inhibition of porphobilinogen synthase. nih.govnih.gov

Data Tables

Table 1: Key Compounds in the Formation of this compound

| Compound Name | Chemical Formula | Role in Pathway |

| Tyrosine | C₉H₁₁NO₃ | Primary precursor amino acid for succinylacetone in HT1. |

| Fumarylacetoacetate | C₈H₈O₅ | Accumulates due to FAH deficiency and is a direct precursor to succinylacetone. |

| Succinylacetone | C₇H₁₀O₄ | The central diketone metabolite formed from fumarylacetoacetate or glycine oxidation. |

| 5-Aminolevulinic Acid (ALA) | C₅H₉NO₃ | Reacts with succinylacetone to form a pyrrole. |

| This compound | C₁₂H₁₅N₁O₅ | The pyrrole adduct formed from the condensation of succinylacetone and ALA. |

| Porphobilinogen (PBG) | C₁₀H₁₄N₂O₄ | The natural pyrrole substrate of the heme synthesis pathway; its formation is inhibited by succinylacetone and its pyrrole. |

Table 2: Enzymes Involved in the Metabolic Pathway

| Enzyme Name | Function | Consequence of Altered Activity |

| Fumarylacetoacetate Hydrolase (FAH) | Catalyzes the final step in tyrosine catabolism. | Deficiency leads to the accumulation of fumarylacetoacetate and subsequent formation of succinylacetone. |

| Porphobilinogen Synthase (ALA Dehydratase) | Catalyzes the condensation of two ALA molecules to form porphobilinogen. | Inhibited by succinylacetone and this compound, leading to disrupted heme synthesis. |

List of Chemical Compounds

5-Aminolevulinic Acid (ALA)

Fumarylacetoacetate

Fumarate

Acetoacetate

Glycine

Lysine

Maleylacetoacetate

Methionine

Methylglyoxal

Phenylalanine

Porphobilinogen (PBG)

Succinylacetoacetate

Succinylacetone

this compound

Tyrosine

Enzymatic Interactions and Molecular Mechanisms of Inhibition

Inhibition of Delta-Aminolevulinic Acid Dehydratase (ALAD/Porphobilinogen (B132115) Synthase)

ALAD, also known as porphobilinogen synthase, is a crucial enzyme that catalyzes the second step in the heme biosynthesis pathway: the condensation of two molecules of δ-aminolevulinate (ALA) to form the monopyrrole porphobilinogen (PBG). iastate.edunih.gov Succinylacetone, a structural analogue of ALA, is a profound inhibitor of this enzyme. nih.govnih.gov It has been suggested that the active inhibitory compound is actually succinylacetone pyrrole (B145914), which is formed non-enzymatically from the reaction of succinylacetone with the substrate, ALA. oup.comcore.ac.uk

Succinylacetone is an exceptionally potent inhibitor of ALAD. nih.gov Kinetic studies using purified ALAD from various sources, including human erythrocytes and bovine and murine liver, have demonstrated its powerful inhibitory effects. nih.gov The inhibition is time-dependent, and research indicates that succinylacetone pyrrole, formed from succinylacetone and ALA, may be the more active inhibitory molecule. oup.comcore.ac.uk The potency of inhibition by succinylacetone can vary significantly between species, with reported inhibitor constant (Kᵢ) values differing by as much as three orders of magnitude for ALAD from different organisms like pea, E. coli, and yeast. ucl.ac.ukportlandpress.comnih.gov

Table 1: Kinetic Data for ALAD Inhibition by Succinylacetone

| Enzyme Source | Inhibitor Constant (Kᵢ) | Reference(s) |

| Human Erythrocytes | 2 × 10⁻⁷ M to 3 × 10⁻⁷ M | nih.gov |

| Mouse Liver | 2 × 10⁻⁷ M to 3 × 10⁻⁷ M | nih.gov |

| Bovine Liver | 2 × 10⁻⁷ M to 3 × 10⁻⁷ M | nih.gov |

| Pieris brassicae (butterfly) | IC₅₀ = 4.5 µM | oup.com |

| Various (Pea, E. coli, Yeast) | Varies by 3 orders of magnitude | ucl.ac.ukportlandpress.comnih.gov |

The inhibition of ALAD by succinylacetone is characterized as competitive. iastate.edunih.govnih.govscilit.com Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site and prevents the substrate from binding. britannica.comtaylorandfrancis.com Succinylacetone's structure is very similar to that of ALA, allowing it to compete for the same binding site on the ALAD enzyme. nih.govmdpi.com This binding is reversible, and its inhibitory effect can be surmounted by increasing the concentration of the substrate, ALA. britannica.com The Lineweaver-Burk plot for inhibition reveals a competitive mode, confirming that the inhibitor and substrate are mutually exclusive in their binding to the enzyme's active site. oup.comtaylorandfrancis.com

The molecular mechanism of inhibition involves the formation of a covalent bond between the inhibitor and the enzyme. core.ac.uk ALAD's active site contains a highly conserved lysine (B10760008) residue that is essential for catalysis. core.ac.ukucl.ac.uk This lysine forms a Schiff base with the first substrate molecule (ALA) during the normal reaction. iastate.edu Succinylacetone, mimicking ALA, also forms a Schiff base with this active site lysine. ucl.ac.ukscispace.com The formation of this stable, covalent enzyme-inhibitor complex effectively inactivates the enzyme. core.ac.ukscispace.com The ability to reduce this complex with sodium borohydride (B1222165) provides evidence for the formation of the Schiff base. core.ac.uk While metal ions like Zn²⁺ or Mg²⁺ are critical for the catalytic activity of ALAD, they are not required for the initial formation of the Schiff base with the inhibitor. ucl.ac.ukucl.ac.uk

Impact on Vitamin B12 Biosynthesis Pathways

The inhibitory effects of this compound extend beyond the heme synthesis pathway. It has been identified as a potent inhibitor of vitamin B12 (cobalamin) biosynthesis. nih.govconnectedpapers.com The biosynthesis of both heme and vitamin B12 are branches of the broader tetrapyrrole synthesis pathway, which share common early precursors. genome.jp Porphobilinogen (PBG), the product of the ALAD-catalyzed reaction, is the fundamental pyrrole building block for both hemes and corrins (the core of vitamin B12). genome.jp By inhibiting ALAD, succinylacetone and its pyrrole derivative block the production of PBG, thereby choking off the supply of essential precursors needed for the assembly of the corrin (B1236194) ring of vitamin B12. nih.govgenome.jp

Investigations into Other Potential Enzyme Targets and Regulatory Modulations

The primary inhibition of ALAD by succinylacetone triggers significant secondary regulatory effects, primarily concerning the heme biosynthetic pathway itself. In normal cellular function, the end-product, heme, acts as a feedback inhibitor of δ-aminolevulinic acid synthase (ALAS1), the first and rate-limiting enzyme of the pathway. nih.gov

By blocking ALAD, succinylacetone causes a sharp decrease in the intracellular concentration of heme. nih.govnih.gov This depletion of the regulatory heme pool removes the feedback inhibition on ALAS1. nih.gov As a result, the synthesis and activity of ALAS1 are greatly potentiated, leading to an overproduction and accumulation of its substrate, ALA. nih.govnih.govnih.gov

Furthermore, the disruption of heme synthesis can have post-translational effects on other enzymes that require heme as a cofactor (holoenzymes). For instance, the activity of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, is inhibited in the presence of succinylacetone. This inhibition occurs not by direct interaction with IDO, but by limiting the availability of newly synthesized heme required for the formation of the active holo-IDO enzyme. nih.gov

Table 2: Summary of Other Enzyme Targets and Regulatory Modulations by Succinylacetone

| Target/Process Affected | Mechanism of Action | Consequence | Reference(s) |

| ALA Synthase (ALAS1) | Indirect; reduction of the regulatory heme pool removes feedback inhibition. | Greatly potentiated induction and activity of ALAS1. | nih.govnih.govnih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | Indirect; post-translational effect due to limiting the availability of heme for holoenzyme formation. | Inhibition of cellular IDO activity. | nih.gov |

| Heme-requiring Electron Transport Chain Complexes | Indirect; decreased heme availability for the synthesis of heme-containing subunits (e.g., in Complex III and IV). | Decreased protein levels of specific electron transport chain complexes. | researchgate.net |

Biochemical Pathway Perturbations in Tetrapyrrole and Heme Synthesis

Disruption of Heme Biosynthesis at the Porphobilinogen (B132115) Formation Step

The synthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes, is a multi-step process that begins with the formation of δ-aminolevulinic acid (ALA). A key subsequent step is the condensation of two ALA molecules to form the monopyrrole, porphobilinogen (PBG). This reaction is catalyzed by the enzyme aminolevulinate dehydratase (ALAD), also known as porphobilinogen synthase (PBGS). frontiersin.orgnih.govnih.gov Succinylacetone acts as a potent, competitive inhibitor of ALAD. nih.govnih.govnih.gov This inhibition is a direct consequence of the structural similarity between succinylacetone and the enzyme's natural substrate, ALA. nih.govmdpi.com

The interaction between succinylacetone and ALA can also lead to the formation of succinylacetone pyrrole (B145914), a compound that has been shown to be a powerful inhibitor of vitamin B12 biosynthesis and also affects ALAD activity. nih.govscilit.comiastate.edu The profound inhibition of ALAD by succinylacetone is a central feature of the biochemical disruption seen in tyrosinemia type 1. medlink.comdoctorabad.comwikipedia.org

Consequences of 5-Aminolevulinic Acid Accumulation

The potent inhibition of ALAD by succinylacetone leads to a significant bottleneck in the heme synthesis pathway. nih.govmedlink.comdoctorabad.comasm.org As a result, the substrate for this enzyme, 5-aminolevulinic acid (ALA), accumulates in various tissues and biological fluids, including the liver, plasma, and urine. nih.govscielo.br This accumulation is a hallmark biochemical finding in individuals with hereditary tyrosinemia type 1. nih.govnih.govheftpathology.com

The elevated levels of ALA are not benign. ALA itself is a neurotoxic compound, and its accumulation is thought to be responsible for the neurologic symptoms observed in certain metabolic disorders. annualreviews.org The structural resemblance of ALA to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) suggests a potential mechanism for its neurotoxicity. annualreviews.org Furthermore, the excess ALA can undergo oxidation, contributing to oxidative stress and cellular damage. scielo.br

Downstream Effects on Porphyrinogen and Heme Production

The blockade at the ALAD-catalyzed step has significant downstream consequences for the entire heme biosynthesis pathway. The reduced formation of porphobilinogen (PBG) directly limits the production of subsequent intermediates, including the linear tetrapyrrole hydroxymethylbilane (B3061235) and the cyclic tetrapyrroles uroporphyrinogen III and coproporphyrinogen III. nih.govnih.gov

Interplay with Other Metabolic Pathways

The biochemical disturbances caused by succinylacetone extend beyond the confines of the heme synthesis pathway, most notably interacting with tyrosine metabolism and creating a state that biochemically resembles acute porphyrias.

Connections to Tyrosine Metabolism and Associated Biochemical Dysregulation

Succinylacetone itself is an abnormal metabolite of tyrosine catabolism. nih.govmedlink.comwikipedia.org In the genetic disorder hereditary tyrosinemia type 1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate. nih.govmedlink.comdoctorabad.com This compound is then converted to maleylacetoacetate and subsequently to succinylacetoacetate, which is decarboxylated to form succinylacetone. medlink.commedscape.com

Therefore, the presence of succinylacetone is a direct biochemical link between the dysregulation of tyrosine metabolism and the perturbation of heme synthesis. medlink.com The accumulation of this toxic metabolite is the primary driver of the pathophysiology observed in tyrosinemia type 1, including liver and kidney dysfunction. heftpathology.commedscape.com

Simulation of Acute Porphyria-like Biochemical States

The profound inhibition of ALAD and the resultant accumulation of ALA create a biochemical profile that closely mimics that of an acute porphyria, specifically ALA dehydratase deficiency porphyria (ADP). nih.govnih.govdoctorabad.com Patients with tyrosinemia type 1 can present with neurovisceral symptoms, such as abdominal pain and neuropathy, which are characteristic of acute porphyric attacks. mdpi.comdoctorabad.comwikipedia.org This clinical and biochemical mimicry is a direct result of the secondary enzyme inhibition caused by succinylacetone. nih.govnih.gov

The measurement of succinylacetone in urine and blood is a key diagnostic marker for tyrosinemia type 1 and helps to differentiate it from other porphyrias. heftpathology.comnih.gov The understanding of this intricate interplay between tyrosine metabolism and heme synthesis is crucial for the diagnosis and management of these complex metabolic disorders.

Advanced Structural Characterization and Computational Chemistry Studies

Spectroscopic Methodologies for Molecular Structure Elucidation

Spectroscopic techniques are fundamental to determining the precise chemical structure of molecules like succinylacetone pyrrole (B145914). By analyzing the interaction of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For succinylacetone pyrrole, ¹H and ¹³C NMR would provide definitive information about the arrangement of atoms in both the pyrrole ring and its attached side chains.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrrole ring typically resonate between 100-140 ppm. rsc.orgresearchgate.netorganicchemistrydata.orgchemicalbook.com The carbonyl carbons from the acetyl and carboxylic acid groups would appear significantly downfield, generally in the 170-210 ppm range. The positions of the α- and β-carbons of the pyrrole ring can be distinguished based on established substituent chemical shift (SCS) effects. stenutz.eursc.org

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns upon ionization. For this compound, the calculated molecular weight is 223.0844 g/mol (for the neutral species C₁₁H₁₃NO₄).

In an MS experiment, typically using electrospray ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ with an m/z of approximately 224.0917. Tandem mass spectrometry (MS/MS) would then be used to fragment this parent ion. The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring. nih.gov Common fragmentation patterns for pyrrole derivatives include the loss of side chains. nih.govscirp.org For this compound, characteristic fragmentation would likely involve the neutral loss of water (H₂O), the loss of the carboxyl group (as CO₂), and cleavage at various points along the propionic acid and acetylmethyl side chains. These specific fragmentation patterns provide a structural fingerprint for the molecule.

Application of X-ray Crystallography in Enzyme-Inhibitor Complex Studies

X-ray crystallography is an indispensable technique for visualizing the three-dimensional structure of molecules at atomic resolution, including complex biological assemblies like enzymes bound to their inhibitors. nih.gov Although a crystal structure of porphobilinogen (B132115) synthase (PBGS) with the specific this compound inhibitor has not been deposited, structures of PBGS complexed with highly similar reaction intermediate analogs, such as 4,7-dioxosebacic acid and 4-oxosebacic acid, provide critical insights into the binding mechanism. acs.orgnih.govnih.gov

These studies reveal that the inhibitor occupies the enzyme's active site and forms a covalent Schiff base linkage with a conserved lysine (B10760008) residue, which is essential for catalysis. nih.gov In some structures, the inhibitor is shown to form covalent bonds with two different lysine residues in the active site, effectively cross-linking parts of the enzyme and locking it in an inactive state. nih.gov These crystal structures demonstrate how the inhibitor mimics the natural substrate, 5-aminolevulinic acid, and the subsequent reaction intermediates. By binding covalently in the active site, the inhibitor irreversibly blocks access to the substrate and halts the enzymatic reaction. nih.govnih.gov This structural information is key to understanding how this compound acts as such a potent enzyme inhibitor.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, stability, and dynamic interactions of molecules like this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic properties of molecules. nih.govresearchgate.net For an enzyme inhibitor like this compound, DFT calculations can be used to determine its most stable three-dimensional conformation, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govpreprints.org

This information helps to understand the molecule's reactivity and how it interacts with the enzyme's active site. acs.org For instance, mapping the molecular electrostatic potential (MEP) can identify electron-rich regions (negative potential) that are likely to interact with positively charged amino acid residues or metal cofactors, and electron-poor regions (positive potential) that can act as hydrogen bond donors. preprints.org These calculations are crucial for rationalizing the inhibitor's binding affinity and for the design of new, potentially more potent, inhibitors. researchgate.netnih.gov

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netfrontiersin.org For the this compound-PBGS system, an MD simulation could be initiated using a model built from the crystal structure of the enzyme with an analogous inhibitor. mdpi.com

MD simulations provide a detailed view of the dynamic interactions between the inhibitor and the enzyme. nih.gov They can be used to assess the stability of the covalent bond formed between the inhibitor and the active site lysine, and to map the network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that further stabilize the complex. nih.govmdpi.com Furthermore, simulations can reveal conformational changes in the enzyme upon inhibitor binding and highlight the role of water molecules in mediating interactions at the protein-ligand interface. researchgate.netnih.gov This level of dynamic detail is essential for a complete understanding of the inhibition mechanism at a molecular level.

Table of Mentioned Chemical Compounds

Predictive Modeling for Enzyme Inhibition and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and biochemical research, offering insights into the mechanisms of enzyme inhibition and the structural determinants of inhibitor selectivity. While comprehensive predictive modeling studies, such as Quantitative Structure-Activity Relationship (QSAR) or extensive molecular docking simulations, are not widely documented specifically for this compound in the available literature, the existing experimental data on its potent and selective enzyme inhibition provides a strong foundation for future computational analyses. The primary target of this compound is δ-aminolevulinic acid dehydratase (ALAD), an essential enzyme in the heme biosynthetic pathway.

This compound is a powerful competitive inhibitor of ALAD. nih.govresearchgate.netiastate.edu It is formed through a non-enzymatic reaction between succinylacetone and δ-aminolevulinic acid. researchgate.net The potency of this compound as an inhibitor of ALAD has been quantified, demonstrating a significantly stronger inhibitory effect compared to its precursor, succinylacetone.

Detailed research findings have established the inhibitor constants (Kᵢ) for this compound, highlighting its high affinity for δ-aminolevulinic acid dehydratase. These experimentally determined values are critical for understanding the degree of inhibition and serve as essential parameters for the development and validation of any future predictive models. The selectivity of this compound is pronounced for ALAD, and its inhibitory action is a key factor in the pathophysiology of hereditary tyrosinemia, where the accumulation of succinylacetone leads to the formation of this potent inhibitor. nih.gov

The following table summarizes the reported inhibition data for this compound and its precursor, succinylacetone, against δ-aminolevulinic acid dehydratase.

| Compound | Target Enzyme | Inhibition Type | Inhibitor Constant (Kᵢ) | Source |

| This compound | δ-aminolevulinic acid dehydratase | Competitive | 5 µM | researchgate.net |

| Succinylacetone | δ-aminolevulinic acid dehydratase | Competitive | 400 µM | researchgate.net |

| Succinylacetone | δ-aminolevulinic acid dehydratase | Competitive | 0.2-0.3 µM | nih.gov |

Future predictive modeling for this compound could focus on several key areas. Molecular docking studies could elucidate the specific binding interactions between this compound and the active site of ALAD, providing a structural basis for its potent inhibitory activity. Such studies could also explore the differences in binding modes between succinylacetone and this compound, explaining the significant increase in potency. Furthermore, QSAR studies could be developed if a series of analogous pyrrole derivatives were synthesized and tested, which could guide the design of even more potent or selective inhibitors for therapeutic or research purposes.

Analytical Research Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatography for physical separation and mass spectrometry for specific detection provides the high sensitivity and specificity required for quantifying low-level metabolites like succinylacetone from complex biological samples.

LC-MS/MS has become a cornerstone for the quantitative analysis of succinylacetone, particularly in matrices such as dried blood spots (DBS), plasma, and urine. nih.govnih.gov This technique offers robust and high-throughput analysis, essential for applications like newborn screening and patient monitoring. nih.gov In a typical LC-MS/MS workflow, the sample undergoes extraction and derivatization, followed by injection into the liquid chromatography system. The analyte is separated from other matrix components before being ionized and detected by the tandem mass spectrometer. Quantification is achieved using selected reaction monitoring (SRM), which provides excellent specificity by tracking a predefined precursor-to-product ion transition. nih.govnih.gov For instance, a common transition monitored for a derivatized form of succinylacetone is m/z 212 to 156. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Succinylacetone Quantification in Dried Blood Spots. nih.gov

| Parameter | Value | Description |

| Calibration Range | 0 - 200 µM | The range over which the assay demonstrates linearity. |

| Intra-assay Precision (CV%) | 2.6% - 4.7% | The variation observed within the same analytical run across different concentrations. |

| Inter-assay Precision (CV%) | 7.8% - 12.7% | The variation observed between different analytical runs on different days. |

| Control Levels | <5 µM | The expected concentration in normal control samples. |

| Affected Patient Levels | 16 - 150 µM | The range of concentrations found in untreated patients with Tyrosinemia Type I. |

Direct analysis of small, neutral molecules like ketones using LC-MS with electrospray ionization (ESI) can be challenging due to poor ionization efficiency. mdpi.com To overcome this, chemical derivatization is a crucial optimization step that modifies the carbonyl groups of the ketone to enhance chromatographic retention and improve MS detection sensitivity. mdpi.comnih.gov

A common and effective derivatization strategy for succinylacetone involves oximation . This reaction, typically using hydroxylamine (B1172632) hydrochloride, converts the ketone functional groups into oximes. nih.govspringernature.com This initial step is often followed by a second derivatization, such as butylation , to form a butyl ester. nih.gov This two-step process creates a less polar and more volatile derivative that is more amenable to ionization and detection by LC-MS/MS. nih.gov The introduction of a chemical moiety through derivatization can significantly increase mass spectrometry signals and improve the accuracy of quantification. mdpi.com

To ensure the accuracy and precision of quantitative assays, especially in complex biological matrices, the use of an internal standard (IS) is indispensable. youtube.com An IS is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. youtube.comyoutube.com It co-elutes with the analyte and experiences similar effects from the matrix and instrument, correcting for variability in sample extraction, recovery, and ionization suppression or enhancement. youtube.com

For succinylacetone quantification, stable isotope-labeled internal standards are the gold standard. These compounds have the same chemical structure as succinylacetone but contain heavier isotopes (e.g., ¹³C or ²H), giving them a different mass. Examples used in validated methods include deuterium-labeled succinylacetone, ¹³C₄-succinylacetone, and ¹³C₅-succinylacetone. nih.govnih.govshimadzu.com The final concentration is calculated from the peak area ratio of the analyte to the internal standard, which provides a highly reliable and reproducible measurement. youtube.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the quantitative analysis of succinylacetone, often for metabolite profiling in urine. springernature.comscispace.com Due to the low volatility of succinylacetone, derivatization is a mandatory step to enable its analysis by GC. nih.gov

A validated GC-MS method involves a multi-step sample preparation process. First, an internal standard, such as ¹³C₅-succinylacetone, is added to the sample. nih.govspringernature.com The sample then undergoes oximation to convert the ketone groups, followed by solvent extraction. Finally, the extracted compound is derivatized with an agent like trimethylchlorosilane (TMCS) to form a trimethylsilane (B1584522) (TMS) derivative, which is sufficiently volatile for GC analysis. nih.govspringernature.com The derivatized succinylacetone and its internal standard are then separated on the GC column and detected by the mass spectrometer using selective ion monitoring (SIM) for quantification. springernature.com This method has proven to be highly sensitive, with a limit of quantification (LOQ) as low as 3 nmol/L. nih.gov

Table 2: Key Parameters of a Validated GC-MS Method for Succinylacetone Quantification. nih.gov

| Parameter | Finding | Significance |

| Derivatization | Oximation followed by TMCS derivatization | Essential for creating a volatile derivative suitable for GC analysis. |

| Internal Standard | ¹³C₅-Succinylacetone | Ensures high accuracy and precision by correcting for analytical variability. |

| Linearity (r²) | 0.999 | Demonstrates an excellent correlation between concentration and instrument response over the tested range (5-2000 nmol/L). |

| Limit of Quantification (LOQ) | 3 nmol/L | Allows for the reliable measurement of very low concentrations of the analyte. |

| Inter-day Precision (CV%) | 1.9% - 5.6% | Indicates high reproducibility of the method across different days. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Spectrophotometric Assays for Enzyme Activity and Inhibition Measurement

Beyond mass spectrometry, spectrophotometric methods offer a functional approach to quantification by measuring the effect of succinylacetone on enzyme activity. nih.gov These assays are valuable for studying enzyme kinetics and inhibition. A classic method for quantifying succinylacetone relies on its potent inhibitory effect on the enzyme δ-aminolevulinate dehydratase. nih.gov

In this assay, a sample containing succinylacetone is incubated with the enzyme. The degree of enzyme inhibition is directly proportional to the concentration of succinylacetone present. The remaining enzyme activity is then measured by adding its substrate, δ-aminolevulinate, and quantifying the formation of the product, porphobilinogen (B132115), via a colorimetric reaction. By comparing the inhibition to a standard curve, the concentration of succinylacetone in the original sample can be determined. nih.gov A key preparatory step involves heating the sample to ensure that any succinylacetoacetate is converted to succinylacetone, allowing for the measurement of the total amount of these specific metabolites. nih.gov Fluorometric assays, which measure changes in fluorescence, are also widely used in enzyme studies due to their high sensitivity and suitability for high-throughput screening. mdpi.commdpi.com

Interlaboratory Harmonization and Validation of Analytical Procedures in Research Settings

While individual laboratories may develop highly validated analytical methods, ensuring that results are comparable between different laboratories is a significant challenge. Interlaboratory harmonization studies are crucial for standardizing analytical procedures and improving the consistency and reliability of measurements across research and clinical settings. nih.gov

A study involving eight European laboratories aimed to harmonize the quantification of succinylacetone from dried blood spots using LC-MS/MS. nih.gov The initial assessment revealed significant inter-laboratory variability in concentration measurements, despite all laboratories having linear calibrations. Through a collaborative process involving multiple rounds of analysis and adjustments to laboratory procedures and calibration strategies, the study demonstrated a marked improvement in the precision and spread of the results. This effort highlighted the importance of ongoing quality control and standardization to ensure that analytical data, which is often used for clinical decision-making, is accurate and comparable regardless of where the analysis is performed. nih.gov Such harmonization is essential for establishing reliable reference ranges and ensuring optimal patient management in clinical research. nih.gov

Comparative Biochemical and Enzymatic Investigations

Cross-Species Analysis of ALAD Inhibition by Succinylacetone and its Pyrrole (B145914) Derivatives

Succinylacetone (4,6-dioxoheptanoic acid) is a potent inhibitor of δ-aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen (B132115) synthase (PBGS), a crucial enzyme in the heme biosynthesis pathway. nih.gov This enzyme catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form the monopyrrole, porphobilinogen. nih.gov The inhibitory action of succinylacetone is not a recent discovery but has been the subject of extensive research, revealing a consistent and powerful effect across a wide range of species.

The mechanism of inhibition is competitive, arising from the structural similarity between succinylacetone and the enzyme's natural substrate, ALA. nih.govnih.gov The ketone groups in succinylacetone are positioned similarly to those in ALA, allowing it to bind effectively to the enzyme's active site. nih.gov This binding prevents the enzyme from processing ALA, thereby halting the production of porphobilinogen and disrupting the entire heme synthesis pathway. nih.gov This potent inhibition has been documented in various tissues and organisms, including human erythrocytes, mouse liver, and avian hepatocytes, demonstrating a conserved sensitivity of the ALAD enzyme to this inhibitor. nih.gov Studies on cultured keloid fibroblasts have also shown a significant decrease in ALAD activity upon exposure to succinylacetone. nih.gov

While succinylacetone itself is not a pyrrole, its inhibitory action is directly linked to the prevention of pyrrole synthesis (specifically, porphobilinogen). The term "succinylacetone pyrrole" often refers to the consequence of this interaction—the blockage of the pathway that produces essential pyrrole intermediates for heme synthesis. The profound effect of succinylacetone makes it a key compound for studying hereditary tyrosinemia, a genetic disorder where succinylacetone accumulates and causes a secondary porphyria-like state due to ALAD inhibition. nih.gov

Interactive Table: Effect of Succinylacetone on ALAD Activity Across Different Biological Systems

| Biological System | Organism/Cell Type | Observed Effect | Reference |

| Erythrocytes | Human | Marked competitive inhibition | nih.gov |

| Liver | Mouse | Marked competitive inhibition | nih.gov |

| Hepatocytes | Avian (Chick Embryo) | Potentiation of ALAS induction and inhibition of porphobilinogen synthase activity | nih.govnih.gov |

| Fibroblasts | Human (Keloid) | Dose-dependent decrease in ALAD enzyme activity | nih.gov |

| Erythroleukemia Cells | Murine | Inhibition of ALAD activity and heme biosynthesis |

Comparative Studies of Tetrapyrrole Biosynthesis Pathways Across Biological Kingdoms

Tetrapyrroles are a vital class of pigments, characterized by their structure of four pyrrole rings, that are fundamental to numerous biological processes, including respiration and photosynthesis. nih.gov The biosynthesis of these molecules, including heme, chlorophyll, and cobalamin (vitamin B₁₂), originates from a remarkably conserved core pathway before branching out. This conservation points to an ancient origin for tetrapyrrole synthesis. nih.gov

The pathway begins with the synthesis of 5-aminolevulinic acid (ALA). Eight molecules of ALA are then used to form uroporphyrinogen III, the last common intermediate for all major tetrapyrroles. nih.gov From this crucial branch point, the pathways diverge:

Heme Synthesis: The iron-containing branch leads to the production of heme, a prosthetic group essential for oxygen transport (hemoglobin), electron transport (cytochromes), and catalysis. nih.gov This is considered the most ancient and widespread tetrapyrrole pathway, found in all three domains of life: Archaea, Bacteria, and Eukarya. nih.gov

Chlorophyll Synthesis: In the magnesium branch, uroporphyrinogen III is converted into chlorophyll, the primary pigment for photosynthesis. This pathway is present in plants, algae, and some bacteria (cyanobacteria). nih.gov

Cobalamin (Vitamin B₁₂) Synthesis: This intricate branch involves the insertion of cobalt and extensive modifications to the tetrapyrrole ring. Cobalamin synthesis is exclusively found in some Bacteria and Archaea. nih.gov

While the initial steps are highly conserved, variations exist, particularly in prokaryotic heme synthesis. It is now understood that at least three distinct heme synthesis pathways exist in prokaryotes, all of which use the core set of enzymes to produce uroporphyrinogen III. nih.gov The subsequent steps differ, for example, between Gram-positive and Gram-negative bacteria. The most ancient pathway, found only in Archaea, involves the conversion of siroheme (B1205354) to protoheme. nih.gov This diversity highlights the evolutionary adaptations of tetrapyrrole metabolism to different environments and metabolic needs.

Interactive Table: Distribution of Major Tetrapyrrole End-Products Across Biological Kingdoms

| Biological Kingdom | Heme | Chlorophyll | Cobalamin (Vitamin B₁₂) | Reference |

| Eukarya (e.g., animals, plants) | Yes | Yes (in plants/algae) | No (synthesis) | nih.gov |

| Bacteria | Yes | Yes (in some) | Yes (in some) | nih.gov |

| Archaea | Yes | No | Yes (in some) | nih.gov |

Evaluation of Pyrrole-Based Compounds as Probes for Heme Metabolic Research

The inherent chemical properties of the pyrrole ring have made it a valuable scaffold in the development of molecular probes for biological research. nih.gov Fluorescent pyrrole-based compounds, for instance, have been designed as selective probes for therapeutic targets, including heme-based proteins. nih.gov The ability of small molecules to absorb and emit light is central to their use in miniaturized screening and cellular imaging. nih.gov Researchers have successfully used the Paal-Knorr reaction to synthesize fluorescent pyrroles that act as ligands for human COX-2, a heme-containing enzyme, demonstrating the utility of this chemical class in studying specific hemoproteins. nih.gov Furthermore, conjugated molecules incorporating dithienopyrrole and pyrene (B120774) have been developed as fluorescent chemosensors for detecting specific analytes. scielo.br

Beyond synthetically designed probes, naturally occurring or disease-related metabolites can serve as powerful tools for investigating metabolic pathways. Succinylacetone is a prime example of such a molecule in heme metabolic research. Although not a fluorescent probe, it acts as a highly specific and potent chemical probe for the ALAD enzyme. nih.govnih.gov By inhibiting this single step with high precision, researchers can study the systemic and cellular consequences of a disrupted heme supply. nih.gov For example, using succinylacetone to block heme synthesis has been instrumental in demonstrating the pathway's importance in the transition between pluripotent states in stem cells. nih.gov It allows for the investigation of regulatory feedback loops, such as the potentiation of ALA synthase induction when heme levels are depleted. nih.govnih.gov Therefore, succinylacetone and its inhibitory effect, which prevents the formation of the pyrrole porphobilinogen, serves as an invaluable tool for probing the intricate regulation and diverse biological roles of the heme metabolic network. nih.gov

Future Research Directions and Emerging Areas

Elucidating the Precise Enzymatic and Chemical Pathways of Succinylacetone Pyrrole (B145914) Formation in vivo

A primary area for future investigation is the detailed mapping of the formation pathways of succinylacetone pyrrole within a biological system. Succinylacetone is a highly reactive 1,4-dicarbonyl compound. The chemical basis for its conversion to a pyrrole is understood through principles like the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine under dehydrating conditions to form a substituted pyrrole.

In vivo, this reaction is likely to occur non-enzymatically at physiological temperature and pH. Succinylacetone has been shown to react with various endogenous molecules containing primary amine groups, such as amino acids and the antioxidant glutathione (B108866) (GSH), to form stable adducts. rupress.orgnih.gov Studies have identified adducts of succinylacetone with glycine (B1666218), methionine, tyrosine, phenylalanine, and particularly lysine (B10760008), in the urine of patients with tyrosinemia. nih.gov These reactions are thought to proceed via the formation of a Schiff base, which can then undergo intramolecular cyclization and dehydration to yield the pyrrole ring.

However, the precise kinetics, intermediates, and the extent to which these reactions occur are not fully characterized. It is also plausible that specific cellular enzymes could facilitate or modulate this conversion, a possibility that remains largely unexplored.

Key research questions to be addressed include:

What is the primary amine-containing substrate for this compound formation in vivo? Is it a free amino acid, a specific protein residue (like the ε-amino group of lysine), or another amine-containing metabolite?

Does the formation occur spontaneously, or is it catalyzed or influenced by specific enzymes or local microenvironments within the cell or in circulation?

What are the reaction kinetics and equilibrium constants for the formation of these pyrroles under physiological conditions?

Identifying Novel Molecular Targets and Signaling Pathways Affected by this compound

The molecular targets of succinylacetone itself are partially understood. It is a potent competitive inhibitor of δ-aminolevulinic acid dehydratase (ALA-D), a critical enzyme in the heme biosynthetic pathway. nih.gov This inhibition leads to the accumulation of δ-aminolevulinic acid and is responsible for the porphyria-like neurological crises seen in tyrosinemia patients. More recently, succinylacetone was identified as an inhibitor of prolyl hydroxylase domain 2 (PHD2), leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α) and the promotion of angiogenesis, a pathway implicated in the development of hepatocellular carcinoma.

This compound is also known to be a powerful inhibitor of ALA-D and has been cited as a potent inhibitor of vitamin B12 biosynthesis. mdpi.com However, the full spectrum of its molecular targets is likely broader and remains a significant knowledge gap. Many other pyrrole-containing compounds are known to possess wide-ranging biological activities, including anticancer and antimicrobial effects, often by targeting key cellular pathways.

Future research should focus on identifying new protein and non-protein targets for this compound. This could involve:

Proteomic approaches: Utilizing affinity chromatography with tagged this compound analogues to pull down interacting proteins from cell lysates.

Activity-based protein profiling (ABPP): To identify enzymes that are covalently modified and inhibited by reactive forms of the pyrrole.

Kinase screening assays: To determine if the pyrrole derivative inhibits specific protein kinases, a common target for pyrrole-containing drugs.

Signaling pathway analysis: Investigating the effect of this compound on major cellular signaling cascades, such as those involved in apoptosis, cell proliferation, and inflammation.

Discovering these novel targets and pathways will provide a more comprehensive understanding of the molecule's mechanism of toxicity and its potential role in the long-term complications of tyrosinemia, such as liver cancer.

Design and Synthesis of Analogues for Mechanistic Probes and Biochemical Tool Development

To explore the bioactivity and molecular interactions of this compound, the design and synthesis of chemical analogues are indispensable. These analogues can serve as mechanistic probes and biochemical tools to investigate its function. The field of organic chemistry offers a robust toolbox for creating a wide array of substituted pyrroles.

Established synthetic routes that are applicable include:

Paal-Knorr Synthesis: Reacting various 1,4-dicarbonyl compounds (analogues of succinylacetone) with different primary amines to generate a library of structurally diverse pyrroles. researchgate.net

Van Leusen Pyrrole Synthesis: A [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) that allows for the creation of multi-substituted pyrroles. mdpi.com

Metal-Catalyzed Reactions: Modern synthetic methods using catalysts based on palladium, ruthenium, or copper enable the efficient synthesis of complex pyrrole structures. mdpi.com

By systematically modifying the this compound structure, researchers can develop valuable tools. For instance, analogues can be synthesized with specific functional groups for various applications:

| Analogue Type | Purpose | Example Application |

| Biotinylated or Tagged Analogues | Affinity purification | Identifying binding proteins from cell extracts. |

| Fluorescently Labeled Analogues | Cellular imaging | Visualizing the subcellular localization of the pyrrole. |

| Photo-affinity Probes | Covalent capture of targets | Irreversibly linking the pyrrole to its molecular target upon UV irradiation for easier identification. |

| Structurally Simplified Analogues | Structure-Activity Relationship (SAR) studies | Determining the minimal structural features required for biological activity. |

The development of these chemical probes is a crucial step toward dissecting the specific interactions between this compound and its cellular targets, providing a level of molecular detail that is currently lacking.

Advanced Computational Approaches for Predicting Pyrrole Bioactivity and Interactions

In silico methods are powerful tools for accelerating research into the biological activities of small molecules. Advanced computational approaches can be applied to predict the properties of this compound, prioritize experimental validation, and guide the design of novel analogues.

Key computational strategies include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its analogues to the active sites of known or hypothesized protein targets. rupress.orgresearchgate.net For example, docking studies could explore its interaction with ALA-D, PHD2, or a panel of protein kinases to understand its inhibitory mechanisms at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By generating a virtual library of this compound analogues and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict their potential bioactivity before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with a biological target, such as a protein or a cell membrane. nih.govpnas.org These simulations can assess the stability of a predicted protein-ligand complex over time and reveal key interactions that are crucial for binding.

Target Prediction Algorithms: Web-based tools can predict potential biological targets for a small molecule based on its structural similarity to known bioactive compounds.

Applying these computational methods would enable a more rational and efficient exploration of the biological landscape of this compound, helping to generate testable hypotheses about its function and mechanism of action.

Exploration of Unconventional Pyrrole Adducts and Their Biological Roles

The reactivity of succinylacetone and its resulting pyrrole suggests that they may form covalent adducts with a range of biological macromolecules beyond simple metabolites. The formation of such adducts can lead to altered protein function, enzyme inhibition, and DNA damage, contributing significantly to cellular toxicity.

Research in other fields has shown that reactive pyrrole metabolites, such as those derived from pyrrolizidine (B1209537) alkaloids, readily form both pyrrole-protein and pyrrole-DNA adducts. mdpi.commdpi.com These adducts are directly implicated in cytotoxicity, genotoxicity, and tumorigenicity and are used as biomarkers of exposure and injury. mdpi.comnih.gov

An important future direction is to investigate whether this compound forms similar "unconventional" adducts:

Pyrrole-Protein Adducts: While succinylacetone is known to react with proteins, it is crucial to identify the specific proteins that are targeted by the pyrrole itself. rupress.org Covalent modification of key enzymes or structural proteins could lead to their inactivation or degradation, disrupting cellular homeostasis.

Pyrrole-DNA Adducts: The potential for succinylacetone's precursors to act as alkylating agents and the observation of chromosomal breakage in tyrosinemia type I cells suggest that DNA could be a target. Future studies should aim to detect, identify, and quantify specific this compound-DNA adducts. The formation of such adducts would be a direct mechanism of genotoxicity and could be a key factor in the high risk of hepatocellular carcinoma associated with the disease. mdpi.com

The discovery and characterization of these unconventional adducts would provide a direct mechanistic link between the accumulation of this metabolite and the severe cellular damage observed in tyrosinemia type I, potentially yielding new biomarkers for disease progression and cancer risk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.